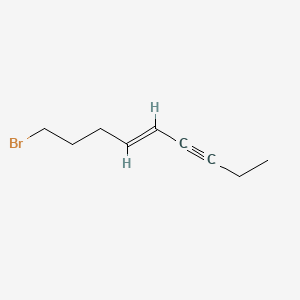

(E)-9-Bromonon-5-en-3-yne

Description

Significance of Bromo-Enyne Motifs in Advanced Organic Synthesis

Bromo-enyne motifs are highly valuable in organic synthesis due to their inherent reactivity and the array of transformations they can undergo. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and is a key component in various cross-coupling reactions, such as the Suzuki and Sonogashira couplings. acs.org These reactions are fundamental for the formation of new carbon-carbon bonds, a cornerstone of building molecular complexity.

The enyne functionality, consisting of a conjugated alkene and alkyne, is a versatile platform for a multitude of chemical transformations. bohrium.com These include cycloaddition reactions, radical cascades, and various metal-catalyzed hydrofunctionalization reactions. bohrium.comchinesechemsoc.org The ability to selectively react with either the double or triple bond, or to engage both in concerted processes, provides chemists with a powerful tool for constructing diverse molecular scaffolds, including carbocycles and heterocycles. rsc.org The presence of the bromine atom further enhances this versatility, allowing for sequential and site-selective modifications.

Strategic Importance of (E)-9-Bromonon-5-en-3-yne as a Synthetic Building Block

This compound, with its specific arrangement of functional groups, holds strategic importance as a synthetic building block. The terminal bromine atom on a propyl chain provides a reactive handle for introducing a wide range of functionalities through substitution or coupling reactions. The internal enyne system, separated from the bromine by a three-carbon linker, allows for independent manipulation of this reactive moiety.

This separation of reactive sites makes this compound a particularly useful precursor for the synthesis of long-chain, functionalized molecules. For instance, the bromine could be displaced to install a new functional group, followed by transformations of the enyne system, or vice versa. This stepwise approach enables the controlled and predictable assembly of complex target molecules. This compound is designed for use in research and industrial production. americanchemicalsuppliers.com

Challenges and Opportunities in the Chemistry of Long-Chain Bromo-Enynes

The synthesis and manipulation of long-chain bromo-enynes present both challenges and opportunities. A primary challenge lies in achieving high chemo- and stereoselectivity during synthesis and subsequent reactions. organic-chemistry.org For a molecule like this compound, controlling the "E" stereochemistry of the double bond is crucial, and preventing unwanted side reactions at the alkyne or with the bromine atom requires careful selection of reaction conditions.

Another challenge is the potential for intramolecular reactions, where the bromo-terminated chain could react with the enyne moiety of the same molecule, leading to cyclic byproducts. However, this reactivity can also be harnessed as an opportunity for the synthesis of cyclic compounds in a controlled manner.

The opportunities in this area are vast. The development of new catalytic systems that can selectively activate specific positions on the bromo-enyne backbone would open up new avenues for creating novel materials and biologically active compounds. chinesechemsoc.org For example, catalysts that can differentiate between the alkene and alkyne functionalities in the presence of a terminal bromide would be highly valuable.

Overview of Research Approaches to Substituted Alkene-Alkyne Systems in the Context of this compound

Research into substituted alkene-alkyne systems, or enynes, is a vibrant area of organic chemistry. bohrium.com A significant focus is on the development of metal-catalyzed reactions to control the reactivity and selectivity of these systems. chinesechemsoc.org Palladium, rhodium, gold, and cobalt catalysts have been extensively used to mediate a variety of transformations, including hydrofunctionalizations (addition of H-X across a double or triple bond), cyclizations, and coupling reactions. acs.orgchinesechemsoc.org

For instance, transition-metal-catalyzed hydrofunctionalization strategies have been widely explored to achieve high efficiency and precise selectivity in the modification of alkenes and alkynes. chinesechemsoc.org These methods are crucial for introducing new functional groups with control over regioselectivity (where the new group attaches) and stereoselectivity (the 3D arrangement of atoms).

Furthermore, radical cascade reactions of enynes have gained significant attention. bohrium.com These reactions, often initiated by light (photocatalysis), can lead to the formation of complex polycyclic structures in a single step. The development of visible-light-mediated methods is particularly attractive as it offers a milder and more sustainable approach compared to traditional methods that often require harsh reagents or expensive metal catalysts. bohrium.com These research approaches provide a powerful toolbox for chemists to manipulate molecules like this compound and unlock their full synthetic potential.

Structure

3D Structure

Properties

CAS No. |

58763-65-8 |

|---|---|

Molecular Formula |

C9H13Br |

Molecular Weight |

201.10 g/mol |

IUPAC Name |

(E)-9-bromonon-5-en-3-yne |

InChI |

InChI=1S/C9H13Br/c1-2-3-4-5-6-7-8-9-10/h5-6H,2,7-9H2,1H3/b6-5+ |

InChI Key |

PDHRGQPBXCFTQB-AATRIKPKSA-N |

Isomeric SMILES |

CCC#C/C=C/CCCBr |

Canonical SMILES |

CCC#CC=CCCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 9 Bromonon 5 En 3 Yne

Retrosynthetic Analysis for the Construction of the (E)-9-Bromonon-5-en-3-yne Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify strategic bond disconnections and plan a logical forward synthesis.

For this compound, two primary disconnections are identified as most strategic.

C4-C5 (En-yne) Disconnection: The bond between the alkyne (C3-C4) and the alkene (C5-C6) is a prime candidate for disconnection. This leads to two smaller fragments: a terminal alkyne and a vinyl halide. The forward reaction corresponding to this disconnection is a transition-metal-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This approach is highly effective for forming sp-sp² carbon-carbon bonds.

C9-Br (Functional Group Interconversion) Disconnection: The terminal carbon-bromine bond can be retrosynthetically traced back to a more versatile functional group, such as a primary alcohol. This is a functional group interconversion (FGI). The corresponding forward reaction involves the bromination of a primary alcohol, a reliable and high-yielding transformation. This strategy avoids carrying the reactive alkyl bromide through multiple synthetic steps.

Based on these disconnections, a plausible retrosynthetic pathway is outlined below. The target molecule is disconnected into two key building blocks: prop-1-yne and (E)-6-bromohex-1-ene , which can be further simplified to readily available precursors. An alternative, and often more convergent, strategy involves coupling 1-pentyne (B49018) with a four-carbon vinyl halide piece that already contains the bromine or a precursor alcohol functionality. A highly convergent route would involve the coupling of (E)-1-bromo-4-(tert-butyldimethylsilyloxy)but-1-ene with 1-pentyne , followed by deprotection and bromination.

Stereoselective Assembly of the (E)-En-Yne System

The central challenge in synthesizing the target molecule is the stereocontrolled formation of the (E)-configured double bond within the enyne system. Several methodologies can be employed to achieve this.

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbene complexes (e.g., Ruthenium-based Grubbs catalysts) that reorganizes bonds between an alkene and an alkyne to form a 1,3-diene. While highly effective for ring-closing enyne metathesis (RCEYM), its application in intermolecular (cross-enyne) metathesis for constructing a specific linear diene can be challenging. The reaction could theoretically proceed between an alkene and an alkyne fragment, but often suffers from issues of regioselectivity and can produce a mixture of E/Z isomers, making it a less direct route for obtaining a pure (E)-isomer compared to other methods.

The Sonogashira coupling is a highly reliable and widely used method for the synthesis of 1,3-enynes. wikipedia.org The reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction proceeds with retention of the vinyl halide's stereochemistry, making it ideal for this synthesis.

A potential pathway involves the coupling of a terminal alkyne like 1-pentyne with a stereochemically pure (E)-1,4-dihalobutene derivative. The choice of halide is critical, with vinyl iodides being the most reactive, followed by bromides. wikipedia.org

Catalytic Cycle of Sonogashira Coupling: The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the vinyl halide. The terminal alkyne is activated by the copper catalyst. Transmetalation of the copper acetylide to the palladium complex occurs, followed by reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate, which is the active alkyne species for the transmetalation step. rsc.org

| Catalyst System Component | Example | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for cross-coupling cycle |

| Copper (I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne by forming copper acetylide |

| Base | Diisopropylamine (DIPA), Triethylamine (TEA) | Deprotonates the terminal alkyne and neutralizes HX byproduct |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |

An alternative strategy to building the enyne system is to first construct a diyne framework and then selectively reduce one of the triple bonds to an (E)-alkene. The stereochemical outcome of alkyne semi-hydrogenation is highly dependent on the chosen method.

cis-Selective Hydrogenation: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, producing a (Z)-alkene exclusively. wisc.eduwikipedia.org This method is therefore unsuitable for the synthesis of the target molecule.

trans-Selective Hydrogenation: The classic method for achieving trans-selective reduction is the Birch reduction, which uses sodium or lithium metal in liquid ammonia (B1221849) with an alcohol proton source. wikipedia.org The mechanism involves a radical anion intermediate, which is protonated and then reduced again. The intermediate vinyl radical preferentially adopts the more stable trans configuration before the final protonation. While effective, the harsh conditions of the Birch reduction limit its compatibility with many functional groups. wisc.edu

More recently, modern catalytic methods have been developed for the direct, stereoselective trans-hydrogenation of alkynes under milder conditions. These often involve ruthenium or iridium pincer complexes and can offer excellent selectivity and functional group tolerance. acs.org

| Method | Reagents | Stereoselectivity | Conditions | Functional Group Tolerance |

| Birch Reduction | Na or Li, liq. NH₃, ROH | High (E)-selectivity | Low temperature (-78 °C) | Poor; sensitive to reducible groups (e.g., esters) |

| Ru-catalyzed Hydrogenation | [Ru(PNP)] complex, H₂ | High (E)-selectivity | Mild (room temp, low H₂ pressure) | Good to excellent |

| Hydrosilylation/Protodesilylation | Ru-catalyst + HSiR₃; then acid/fluoride | High (E)-selectivity | Two-step process, mild conditions | Good |

Introduction of the Terminal Bromine Functionality

The final step in the proposed synthetic route is the conversion of a precursor terminal alcohol, (E)-non-5-en-3-yn-9-ol, into the target alkyl bromide. This transformation must be efficient and avoid side reactions with the enyne moiety. The reaction proceeds via an SN2 mechanism, converting the hydroxyl group into a better leaving group, which is then displaced by the bromide nucleophile. youtube.com

Two common and effective methods for this conversion are:

Phosphorus Tribromide (PBr₃): This reagent reacts with primary and secondary alcohols to produce the corresponding alkyl bromides. youtube.comcommonorganicchemistry.com The reaction typically gives high yields and is straightforward to perform. The alcohol's oxygen atom attacks the phosphorus, displacing a bromide ion, which then acts as the nucleophile in the SN2 reaction.

Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). commonorganicchemistry.comrsc.org The PPh₃ and CBr₄ react to form a phosphonium (B103445) salt intermediate, which activates the alcohol. The subsequent SN2 displacement by bromide yields the alkyl bromide. This method is known for its mild conditions and high yields. sciforum.net

Both methods are well-suited for late-stage functionalization and are compatible with the unsaturated enyne core of the precursor molecule.

Selective Bromination Reactions

The introduction of a bromine atom at the terminal C-9 position of the nonenyne backbone is a critical transformation that demands high regioselectivity to avoid unwanted reactions at the double or triple bonds. Several methods are viable for this selective terminal bromination.

One effective strategy is the anti-Markovnikov hydrobromination of a terminal alkene . This approach would start from a precursor molecule, nona-1,8-dien-5-yne. The reaction of this precursor with hydrogen bromide (HBr) in the presence of radical initiators, such as peroxides or UV light, selectively adds the bromine atom to the terminal carbon (C-9), leaving the more sterically hindered internal double and triple bonds untouched. libretexts.orglibretexts.org This method is advantageous for its high regioselectivity for the terminal position.

Another prominent method is the free-radical bromination of a saturated alkyl chain using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgyoutube.com While highly selective for allylic positions, under controlled conditions, NBS can be used to brominate terminal methyl groups. The key is maintaining a very low concentration of Br₂ and HBr to suppress electrophilic addition to the π-systems. masterorganicchemistry.comyoutube.com

A third approach involves the conversion of a terminal alcohol . A precursor such as (E)-non-5-en-3-yn-9-ol can be synthesized and subsequently converted to the desired bromide. Standard reagents for this transformation include phosphorus tribromide (PBr₃) or the Appel reaction (using CBr₄ and PPh₃), which provide reliable conversion of primary alcohols to bromides.

A comparison of these potential methods is outlined in the table below.

| Method | Precursor | Key Reagents | Selectivity | Advantages | Disadvantages |

| Anti-Markovnikov Hydrobromination | Nona-1,8-dien-5-yne | HBr, Peroxides (e.g., AIBN) | High for terminal alkene | Direct, high regioselectivity | Requires a diene precursor |

| Radical Bromination | (E)-Non-5-en-3-yne | NBS, Radical Initiator (e.g., AIBN, light) | Moderate to high | Uses a more direct precursor | Potential for side reactions at allylic C-7 |

| Alcohol Conversion | (E)-Non-5-en-3-yn-9-ol | PBr₃ or CBr₄/PPh₃ | High | Reliable and high-yielding | Requires an additional step to synthesize the alcohol precursor |

Radical and Non-Radical Bromination Pathways

The choice between radical and non-radical bromination pathways is critical as it dictates the reaction's regioselectivity and outcome.

Radical Bromination Pathways proceed via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a bromine source, often Br₂ (generated in low concentrations from NBS), by heat or UV light to form two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the terminal methyl group (C-9) of the substrate, forming an alkyl radical and HBr. This primary alkyl radical then reacts with another molecule of Br₂ to yield the final product, this compound, and a new bromine radical, which continues the chain. The selectivity of bromination is significantly higher than chlorination because the hydrogen abstraction step is endothermic, making the transition state resemble the products more closely. This leads to a greater preference for the formation of the most stable radical, although in the case of terminal bromination, steric accessibility is a key factor. youtube.com

Termination: The reaction concludes when two radicals combine in various ways, for example, two bromine radicals forming Br₂.

Non-Radical Bromination Pathways typically involve ionic intermediates and are less suitable for achieving the desired C-9 bromination in the presence of unsaturated bonds. For instance, the electrophilic addition of Br₂ to the alkene or alkyne would proceed through a cyclic bromonium ion intermediate, leading to vicinal dibromides. masterorganicchemistry.com Similarly, the addition of HBr without a radical initiator would follow Markovnikov's rule, adding the bromine to a more substituted carbon of the double or triple bond, which is not the desired outcome for this synthesis. These non-radical pathways are therefore generally avoided when terminal bromination is the goal.

Multi-Step Synthetic Sequences and Convergence Strategies

For this compound, a logical convergent strategy involves a disconnection at the enyne moiety. A plausible convergent synthesis could involve:

Synthesis of Fragment A: A terminal alkyne, such as pent-1-yne.

Synthesis of Fragment B: A vinyl halide containing the bromoalkyl chain, for example, (E)-1-bromo-4-iodobut-1-ene.

Coupling: These two fragments can be joined using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the C-C bond between the alkyne and the vinyl halide, thereby constructing the enyne backbone. wikipedia.orglibretexts.org

Catalytic Systems and Ligand Design for Enhanced Selectivity and Efficiency

Modern organic synthesis relies heavily on catalytic systems to achieve high selectivity and efficiency. For the synthesis of this compound, catalysis plays a vital role in constructing the enyne core with the correct stereochemistry.

The Sonogashira coupling is a premier method for forming C(sp²)-C(sp) bonds and is ideal for the convergent strategy described above. organic-chemistry.org This reaction typically employs a dual catalytic system:

A Palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) as the primary catalyst.

A Copper(I) salt (e.g., CuI) as a co-catalyst.

The reaction mechanism involves the palladium catalyst activating the vinyl halide through oxidative addition, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired enyne product and regenerates the palladium(0) catalyst. wikipedia.org

Achieving the desired (E)-stereochemistry of the double bond is critical. This is typically controlled by using an (E)-vinyl halide as the starting material, as the Sonogashira coupling generally proceeds with retention of configuration. libretexts.org Alternative methods for stereoselective enyne synthesis include the palladium-catalyzed hydroalkynylation of allenes, which can produce (E)-1,3-enynes with high selectivity. acs.org

Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry is essential for developing sustainable synthetic routes. yale.eduepa.gov The synthesis of this compound can be optimized to be more environmentally benign.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: This principle aims to maximize the incorporation of all materials from the reactants into the final product. organic-chemistry.org Addition reactions, like the anti-Markovnikov hydrobromination, have a 100% atom economy in theory. In contrast, substitution reactions, such as converting an alcohol to a bromide with PBr₃, or reactions using NBS, have lower atom economies due to the formation of stoichiometric byproducts (e.g., H₃PO₃ or succinimide). rsc.orgwordpress.comscranton.edu Calculating and comparing the atom economy of different potential routes is a key aspect of green synthesis design. chegg.comyoutube.com

Use of Catalysis: Catalytic reactions, such as the Sonogashira coupling, are inherently greener than stoichiometric reactions because they reduce waste by using small amounts of a substance to perform the reaction many times. ftloscience.com

Safer Solvents and Reagents: Traditional bromination and coupling reactions often use hazardous chlorinated solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids, or minimizing solvent use altogether. uni-lj.si Similarly, replacing highly toxic reagents like elemental bromine with safer alternatives like NBS or in situ generation of the brominating agent from halide salts can significantly improve the safety profile of the synthesis. nih.gov

Energy Efficiency: Designing synthetic steps that can be performed at ambient temperature and pressure reduces energy consumption. Many modern catalytic reactions are designed to be effective under mild conditions. organic-chemistry.org

By carefully selecting reagents, employing catalytic methods, and designing an efficient convergent route, the synthesis of this compound can be aligned with the principles of sustainability and environmental responsibility.

Reactivity and Mechanistic Investigations of E 9 Bromonon 5 En 3 Yne

Transformations Involving the Bromine Atom

The terminal bromine atom in (E)-9-bromonon-5-en-3-yne serves as a versatile handle for the introduction of various functionalities through cross-coupling, substitution, and radical reactions.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a primary alkyl bromide in this compound suggests its suitability as a substrate in several palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.orgrsc.orgchemrxiv.orguzh.chnih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of this compound, the bromine atom can react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond. sioc-journal.cn The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl. wikipedia.org

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide. wikipedia.orgresearchgate.net this compound can be coupled with various boronic acids or their esters to introduce aryl, vinyl, or alkyl groups at the terminal position. This reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.org

Stille and Negishi Couplings: While less common for primary alkyl bromides compared to sp²-hybridized halides, Stille (using organostannanes) and Negishi (using organozinc reagents) couplings could potentially be employed to functionalize the terminal position of this compound.

Table 1: Predicted Outcomes of Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Product | Predicted Yield |

| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | (E)-1-Phenylundec-6-en-4-yn-10-yne | Moderate to High |

| Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | (E)-9-Phenylnon-5-en-3-yne | Moderate to High |

| Vinyltributylstannane | Pd(PPh₃)₄ | (E)-Undeca-1,6-dien-4-yne | Moderate |

| Phenylzinc chloride | Pd(PPh₃)₄ | (E)-9-Phenylnon-5-en-3-yne | Moderate to High |

The primary bromine atom in this compound is susceptible to nucleophilic substitution reactions (Sₙ2). A variety of nucleophiles can be used to displace the bromide ion, leading to the formation of a wide range of derivatives.

Common nucleophiles that could be employed include:

Cyanide (e.g., NaCN): To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (B81097) (e.g., NaN₃): To form an alkyl azide, a precursor to amines via reduction or for use in click chemistry.

Hydroxide (e.g., NaOH): To yield the corresponding alcohol, (E)-non-5-en-3-yn-9-ol.

Alkoxides (e.g., NaOEt): To synthesize ethers.

Thiolates (e.g., NaSPh): To prepare thioethers.

The efficiency of these reactions would depend on the strength of the nucleophile and the reaction conditions, such as solvent and temperature.

The carbon-bromine bond can undergo homolytic cleavage under radical conditions, typically initiated by radical initiators like AIBN or through photolysis. The resulting primary alkyl radical can participate in various radical reactions, including atom transfer radical addition (ATRA) and radical cyclizations. Halogen atom transfer processes, often mediated by transition metals, could also be a viable pathway for functionalization.

Reactivity of the Carbon-Carbon Triple Bond (Alkyne)

The enyne functionality, specifically the carbon-carbon triple bond, is a site of high reactivity, enabling a variety of addition and cycloaddition reactions. msu.eduscribd.com

The alkyne moiety in this compound can undergo various addition reactions. libguides.com

Hydroboration: The addition of a borane (B79455) reagent across the triple bond is a powerful method for the synthesis of vinylboranes. rsc.orgacs.orgorganic-chemistry.orgresearchgate.netsiena.edu The regioselectivity of this reaction can often be controlled by the choice of borane reagent and catalyst. Subsequent oxidation of the vinylborane (B8500763) can lead to ketones or aldehydes, while protonolysis provides the corresponding alkene. organic-chemistry.org

Hydrometallation: Other metals, such as tin (hydrostannylation) and silicon (hydrosilylation), can also add across the triple bond, yielding versatile organometallic intermediates.

Halogenation: The addition of halogens like bromine or chlorine across the triple bond would lead to di- or tetra-halogenated products, depending on the stoichiometry of the halogen used. libretexts.org The initial addition is typically anti-selective, forming a trans-dihaloalkene. libretexts.org

Table 2: Predicted Products of Addition Reactions to the Alkyne Moiety

| Reagent | Conditions | Product |

| 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroboration-Oxidation | (E)-9-Bromonon-5-en-4-one |

| H₂/Lindlar's Catalyst | Catalytic Hydrogenation | (3Z,5E)-9-Bromonona-3,5-diene |

| Br₂ (1 equiv.) | Electrophilic Addition | (E,Z)-3,4-Dibromo-9-bromonon-5-ene |

The enyne system is an excellent substrate for various cycloaddition reactions, allowing for the rapid construction of complex cyclic structures.

[2+2+2] Cycloadditions: This reaction involves the cyclotrimerization of the enyne with another alkyne, often catalyzed by transition metals like rhodium or cobalt, to form substituted aromatic rings. researchgate.netnih.govacs.orgrsc.orgresearchgate.net Intramolecular variants are also possible, depending on the tether length between the alkene and alkyne.

Pauson-Khand Type Reactions: This is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. thieme-connect.comresearchgate.netpku.edu.cnwikipedia.orgacs.org For this compound, this would be an intramolecular reaction, leading to a bicyclic system. The success of such a reaction would depend on the conformational flexibility of the nine-carbon chain, which may present a challenge for efficient cyclization. pku.edu.cn

Terminal Alkyne Functionalizations (e.g., Alkylation, Silylation, Stannylation)

The terminal alkyne in this compound is the most acidic C-H bond in the molecule, making it susceptible to deprotonation by a strong base to form a metal acetylide. This acetylide is a potent nucleophile and can react with various electrophiles.

The functionalization of terminal alkynes is a well-established and widely used method for carbon-carbon bond formation. thieme-connect.dethieme-connect.de The most common approach involves the reaction of an alkynylmetal reagent with an alkyl halide. thieme-connect.dethieme-connect.de Alkynylsodium and alkynyllithium reagents are frequently employed for this purpose. thieme-connect.de

Alkylation:

Alkylation of the terminal alkyne can be achieved by first treating this compound with a strong base, such as sodium amide (NaNH₂) or butyllithium (B86547) (BuLi), to generate the corresponding acetylide. This is followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce a new alkyl group at the terminal position of the alkyne. The choice of base and solvent is crucial and must be anhydrous. thieme-connect.de

Table 1: Reagents and Conditions for Alkyne Alkylation

| Reagent/Condition | Purpose |

| Sodium amide (NaNH₂) or Butyllithium (BuLi) | Deprotonation of the terminal alkyne |

| Anhydrous solvent (e.g., THF, ether) | To prevent quenching of the acetylide |

| Alkyl halide (R-X) | Electrophile for C-C bond formation |

Silylation and Stannylation:

Similarly, the terminal alkyne can be functionalized with silyl (B83357) or stannyl (B1234572) groups. This is typically accomplished by reacting the lithium or sodium acetylide of this compound with a silyl halide (e.g., trimethylsilyl (B98337) chloride, triethylsilyl chloride) or a stannyl halide (e.g., tributyltin chloride). These reactions are generally high-yielding and provide access to silylated and stannylated enynes, which are versatile intermediates in cross-coupling reactions.

Reactivity of the (E)-Configured Carbon-Carbon Double Bond (Alkene)

The internal (E)-alkene in this compound offers another site for chemical modification. Its reactivity is influenced by the neighboring alkyne and the bromoalkyl chain.

Electrophilic addition reactions to the double bond can proceed with varying degrees of regio- and stereoselectivity. For instance, the addition of hydrohalic acids (H-X) or the hydrohalogenation of haloalkynes can be catalyzed by metals. uniovi.es The regioselectivity is often governed by the stability of the resulting carbocation intermediate, with the electrophile adding to the carbon atom that leads to the more stable carbocation. The stereochemistry of the addition can be either syn or anti, depending on the specific electrophile and reaction conditions.

The use of less polar solvents like dichloromethane (B109758) (DCM) has been shown to be more efficient for certain electrophilic cyclizations compared to more polar solvents like acetonitrile. spbu.ru

The double bond can undergo cyclopropanation reactions, for example, with diiodomethane (B129776) and a zinc-copper couple (Simmons-Smith reaction), to form a cyclopropane (B1198618) ring. The stereochemistry of the starting alkene is retained in the product.

Epoxidation of the alkene can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This reaction typically proceeds stereospecifically, with the epoxide being formed on the same face of the double bond. Sharpless asymmetric epoxidation is a method used for the synthesis of chiral epoxy alcohols. researchgate.net

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.org The (E)-alkene in this compound can participate in cross-metathesis reactions with other alkenes, catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-type catalysts. tcichemicals.com Enyne metathesis, a variation of this reaction, can be used to generate conjugated dienes. beilstein-journals.org

Table 2: Common Catalysts for Olefin Metathesis

| Catalyst Type | Description |

| Schrock catalysts | Molybdenum(VI)- and tungsten(VI)-based centers. wikipedia.org |

| Grubbs catalysts | Ruthenium(II) carbene complexes. wikipedia.org |

| Hoveyda-type catalysts | Modified ruthenium catalysts with high activity. tcichemicals.com |

Cascade and Domino Reactions Involving Multiple Functional Groups

The presence of three distinct functional groups in this compound makes it an ideal substrate for cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. uchicago.edursc.org

Palladium-catalyzed reactions are particularly effective for initiating cascade cyclizations of bromoenynes. uchicago.edursc.orgsioc-journal.cnmdpi.comrsc.org These reactions can lead to the rapid construction of complex polycyclic structures. uchicago.edursc.org The general mechanism often involves an initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by a series of intramolecular carbopalladation and/or nucleophilic attack steps.

For instance, a palladium-catalyzed cascade cyclization could be initiated by the formation of an organopalladium intermediate at the bromo-terminus. This intermediate could then undergo an intramolecular reaction with the alkene or the alkyne, leading to the formation of a new ring system. The specific outcome of the reaction is highly dependent on the substrate, catalyst, ligands, and reaction conditions. These cascade reactions have been successfully applied in the total synthesis of complex natural products. uchicago.edu

Gold(I)-Catalyzed Cyclizations of Enynes

No information is available in the scientific literature regarding the Gold(I)-catalyzed cyclization of this compound.

Chemoselectivity and Regioselectivity Studies in Complex Reaction Environments

There are no published studies on the chemoselectivity or regioselectivity of this compound in complex reaction environments.

Detailed Mechanistic Elucidation of Key Transformations

Detailed mechanistic elucidations for key transformations involving this compound are not available in the current body of scientific research.

Transition State Analysis

No transition state analyses for reactions involving this compound have been reported.

Kinetic Isotope Effect Studies

There are no documented kinetic isotope effect studies for reactions of this compound.

Identification of Reaction Intermediates

The identification of reaction intermediates in transformations of this compound has not been described in the literature.

Computational and Theoretical Studies on E 9 Bromonon 5 En 3 Yne

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For (E)-9-Bromonon-5-en-3-yne, DFT calculations would be instrumental in understanding its stability, reactivity, and spectroscopic properties. However, no specific DFT studies have been published for this compound.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. An analysis of the FMOs of this compound would reveal the most likely sites for nucleophilic and electrophilic attack.

HOMO: The distribution of the HOMO would indicate the regions of the molecule most susceptible to electrophilic attack.

LUMO: The distribution of the LUMO would highlight the areas prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No published data is available for the FMOs of this compound. The table above is for illustrative purposes only.

Prediction of Reaction Pathways and Energy Barriers

DFT calculations can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This would allow for the prediction of the most favorable reaction pathways and the calculation of activation energy barriers, providing insights into reaction kinetics. Such studies could explore, for example, its participation in cycloaddition reactions or nucleophilic substitution at the bromine-bearing carbon.

Rationalization of Stereochemical Outcomes

For reactions that can produce multiple stereoisomers, DFT can be used to rationalize the observed or predict the expected stereochemical outcomes. By calculating the energies of the transition states leading to different stereoproducts, one can determine the most likely stereochemical pathway.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound and to understand the influence of different solvents on its structure and dynamics. MD simulations would provide a picture of how the molecule behaves over time, including the flexibility of the non-rigid parts of its structure.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme-Catalyzed Reactions

In the context of biomimetic syntheses, if this compound were to be a substrate for an enzyme, hybrid QM/MM methods would be the tool of choice. These methods treat the reactive part of the system (the substrate and the enzyme's active site) with quantum mechanics, while the rest of the protein and solvent are described using molecular mechanics. This approach allows for the study of complex enzyme-catalyzed reactions at a reasonable computational cost. There are no known enzyme-catalyzed reactions involving this compound.

Theoretical Prediction of Novel Reactivity Modes

Advanced computational methods could be used to predict novel and potentially useful reactivity modes for this compound that have not yet been explored experimentally. This could involve exploring its behavior under unusual reaction conditions or its interaction with novel reagents.

Applications of E 9 Bromonon 5 En 3 Yne in Complex Molecule Synthesis

Utilization as a Chirality Transfer Agent or Stereochemical Probe

The (E)-configuration of the double bond within the (E)-9-Bromonon-5-en-3-yne backbone introduces a key stereochemical element. In principle, this defined geometry could be relayed to new stereocenters during a chemical transformation, a process known as chirality transfer. For this to be effective, the compound would typically first be resolved into its enantiomers or be derived from a chiral precursor.

While no specific examples of this compound being used as a chirality transfer agent have been documented, its structure is amenable to such applications. For instance, asymmetric reactions involving the alkyne or the alkene, influenced by a chiral catalyst, could proceed with high stereoselectivity. The resulting chiral product could then undergo further transformations where the original stereocenter from the enyne moiety is destroyed, but its stereochemical information is transferred to a new part of the molecule. The efficiency of such a process would depend on the reaction conditions and the nature of the intermediates formed.

Role in the Total Synthesis of Biologically Active Natural Products

The synthesis of natural products is a significant driver for the development of new synthetic methods and building blocks. chemsrc.com The structural features of this compound make it a plausible intermediate in the synthesis of various natural products.

Polyketides are a large class of natural products characterized by repeating keto-methylene units. The carbon backbone of this compound could potentially be incorporated into a polyketide-like chain. The terminal bromide allows for nucleophilic substitution or conversion to an organometallic species, which could then be coupled with other fragments. The enyne functionality could be selectively hydrogenated or oxidized to introduce the characteristic oxygenation patterns found in polyketides.

The nine-carbon chain of this compound provides a suitable scaffold for the synthesis of medium to large ring systems, such as macrolides and other polycyclic structures. Intramolecular reactions are a powerful tool for constructing such rings. For example, after modification of the terminal bromide to a suitable functional group, an intramolecular cyclization could be envisioned.

A notable example of a structurally similar compound in total synthesis is ethyl (E)-9-bromonon-4-enoate . This compound has been utilized as a key precursor in the stereodivergent synthesis of indolizidine and quinolizidine (B1214090) alkaloids. ua.es Specifically, it was used to synthesize (+)-1-hydroxyquinolizidinone, a precursor to the alkaloid (+)-epiquinamide, which has been isolated from the poison frog Epipedobates tricolor. ua.es The synthesis involved the cyclization of the bromoenoate derivative to form the core heterocyclic structure. ua.es This documented application of a close structural analog strongly suggests that this compound could serve a similar role as a precursor to complex alkaloids and other polycyclic systems.

| Precursor Compound | Synthetic Target | Class of Natural Product |

| Ethyl (E)-9-bromonon-4-enoate | (+)-1-Hydroxyquinolizidinone | Quinolizidine Alkaloid |

| Ethyl (E)-9-bromonon-4-enoate | (+)-Epiquinamide | Quinolizidine Alkaloid |

This table is based on the documented use of a structurally related compound.

The ability to synthesize natural products also opens the door to creating non-natural analogues with potentially improved or modified biological activities. rsc.org this compound, as a building block, could be used to introduce a specific nine-carbon unsaturated fragment into a known biologically active molecule. The enyne functionality provides a point for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. For instance, the triple bond could be converted to a cis- or trans-double bond, or it could be used in cycloaddition reactions to generate new heterocyclic systems.

Enabling Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) and agrochemicals often relies on the availability of specialized chemical intermediates. The functional group handles of this compound—the terminal bromide, the alkene, and the alkyne—make it a versatile intermediate. ontosight.ai

The terminal bromide can be readily converted into a variety of other functional groups, including amines, azides, thiols, or phosphonium (B103445) salts, or it can be used in cross-coupling reactions. The alkyne can participate in reactions such as the Sonogashira coupling, click chemistry (after conversion to an azide (B81097) or with an azide partner), or hydration to form a ketone. The (E)-alkene can undergo reactions like epoxidation, dihydroxylation, or hydrogenation with stereochemical control. This multifunctionality allows for the rapid assembly of complex molecular scaffolds relevant to the pharmaceutical and agrochemical industries.

Construction of Optically Active Scaffolds and Chiral Ligands

Chiral ligands are essential for asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. scribd.com While there are no specific reports of this compound being used to create chiral ligands, its structure is suitable for such an endeavor.

An optically active scaffold could be synthesized from this compound through an asymmetric transformation, for example, an asymmetric hydrogenation of the alkyne or an asymmetric dihydroxylation of the alkene. The resulting chiral diol or alcohol could then be further elaborated. The terminal bromide provides a convenient handle to attach a phosphine (B1218219), amine, or other coordinating group, which is a common feature of chiral ligands. The defined stereochemistry of the double bond could also play a role in creating a rigid and well-defined chiral environment around a metal center.

Material Science Applications (e.g., Precursors for Polymers or Functional Materials with Enyne Units)

Similarly, no specific studies were identified that describe the use of this compound as a monomer or precursor for the development of polymers or functional materials. The enyne functionality is known to participate in polymerization reactions, such as thiol-yne click chemistry, to create cross-linked networks or linear polymers with specific stereochemistry. nih.gov Research also exists on the synthesis of conjugated microporous polymers from various aromatic compounds. rsc.org Nevertheless, the application of this compound in these contexts has not been reported in the available literature.

Advanced Analytical Methodologies for Research and Development of E 9 Bromonon 5 En 3 Yne Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of organic compounds in solution. hilarispublisher.comresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the structural complexity of many (E)-9-Bromonon-5-en-3-yne derivatives necessitates the use of multi-dimensional NMR experiments for complete and unambiguous assignment. acdlabs.comnih.gov

Key 2D NMR techniques include:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For a derivative of this compound, COSY would be used to trace the proton connectivity through the aliphatic chain and confirm the integrity of the carbon backbone after a reaction.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances.

The following table provides predicted NMR chemical shifts for the parent compound, this compound, based on established ranges for similar functional groups. oregonstate.edudocbrown.infooregonstate.eduorganicchemistrydata.orgmodgraph.co.ukchemistrysteps.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values for CDCl₃ solvent.

| Carbon Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 | ~32.5 | 3.45 | t |

| C2 | ~31.0 | 2.05 | p |

| C3 | ~80.5 | - | - |

| C4 | ~85.0 | - | - |

| C5 | ~110.0 | 5.60 | dt |

| C6 | ~145.0 | 6.25 | dt |

| C7 | ~34.0 | 2.30 | q |

| C8 | ~21.5 | 1.20 | sextet |

| C9 | ~13.5 | 0.95 | t |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the identity of newly synthesized compounds. numberanalytics.com Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. libretexts.orglibretexts.org This high precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula of a reaction product and distinguishing it from other compounds with the same nominal mass. longdom.orgutdallas.edu

For this compound (C₉H₁₃Br), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio results in a characteristic M+ and M+2 isotopic pattern for the molecular ion.

Fragmentation analysis within the mass spectrometer provides further structural information. For this enyne, common fragmentation pathways would include:

Loss of a bromine radical: leading to a [C₉H₁₃]⁺ cation.

Allylic cleavage: breaking the C6-C7 bond, which is weakened by the adjacent double bond.

Propargylic cleavage: breaking the C2-C3 bond, weakened by the adjacent triple bond.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Description | Calculated Exact Mass (Da) |

|---|---|---|

| [C₉H₁₃⁷⁹Br]⁺ | Molecular Ion (M+) | 212.0201 |

| [C₉H₁₃⁸¹Br]⁺ | Molecular Ion (M+2) | 214.0180 |

| [C₉H₁₃]⁺ | Loss of Br | 121.1017 |

| [C₆H₇]⁺ | Cleavage of C6-C7 bond | 79.0548 |

| [C₇H₁₀Br]⁺ | Cleavage of C2-C3 bond | 185.0020 |

Chiral Chromatography (GC, HPLC) for Enantiomeric and Diastereomeric Purity Assessment

Many synthetic transformations applied to this compound, such as asymmetric epoxidation or cycloadditions, are designed to create new stereogenic centers. acs.orgnih.gov This results in the formation of stereoisomers (enantiomers or diastereomers). Chiral chromatography is the definitive method for separating these isomers and quantifying the success of an asymmetric reaction by determining the enantiomeric excess (ee) or diastereomeric ratio (dr). acs.org

The technique relies on a chiral stationary phase (CSP) within a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) column. tripod.comslideshare.net The enantiomers of the analyte form transient, non-covalent diastereomeric complexes with the CSP. sigmaaldrich.comresearchgate.net Because these diastereomeric complexes have different energies and stabilities, one enantiomer is retained on the column longer than the other, resulting in their separation and detection as distinct peaks in the chromatogram. sigmaaldrich.com The enantiomeric excess is calculated by comparing the areas of the two peaks.

Table 3: Illustrative Chiral HPLC Data for a Hypothetical Chiral Derivative Analysis of a hypothetical derivative, (R/S)-Product, on a Chiralcel® OD-H column.

| Stereoisomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-Product (first eluting) | 9.52 | 4,750 | 90% |

| (S)-Product (second eluting) | 11.36 | 45,250 |

X-ray Crystallography for Absolute Stereochemical Assignment of Crystalline Derivatives

While chiral chromatography can separate enantiomers, it cannot assign the absolute configuration (i.e., distinguish the R from the S enantiomer). X-ray crystallography is the benchmark technique for the unambiguous determination of the absolute three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained.

The method involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, which reveals the precise position of every atom in space. The output is a definitive 3D model that confirms not only the molecular constitution and relative stereochemistry but also the absolute configuration of every chiral center. For derivatives of this compound that are oils or amorphous solids, a common strategy is to react them with a suitable reagent to form a crystalline derivative (e.g., a benzoate (B1203000) or a p-bromobenzoate) for analysis.

Table 4: Representative Crystallographic Data for a Hypothetical Crystalline Derivative

| Parameter | Illustrative Value |

|---|---|

| Molecular Formula | C₁₆H₁₇BrO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Bond Length (C5=C6) | 1.335 Å |

| Bond Angle (C4-C5-C6) | 124.5° |

| Absolute Configuration at C(x) | R |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Characterization

When crystalline material for X-ray analysis is unavailable, the absolute configuration of chiral derivatives of this compound can be determined in solution using chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). unifesp.brrsc.org Both techniques rely on measuring the differential absorption of left- versus right-circularly polarized light by a chiral molecule. mdpi.com

The modern approach involves a synergy between experimental measurement and computational chemistry. americanlaboratory.comscm.com The experimental spectrum (VCD or ECD) of the chiral product is recorded. Then, the theoretical spectrum for one pure enantiomer (e.g., the R-enantiomer) is calculated using quantum mechanical methods like Density Functional Theory (DFT). The absolute configuration of the experimental sample is assigned by comparing the two spectra; a direct match confirms the configuration used in the calculation, while a mirror-image spectrum indicates the opposite enantiomer. americanlaboratory.com

Electronic Circular Dichroism (ECD) measures electronic transitions (UV-Vis range) and is most sensitive to the spatial arrangement of chromophores, such as the enyne system or any aromatic rings introduced in a derivative. nih.govnih.govrsc.org

Vibrational Circular Dichroism (VCD) measures vibrational transitions (infrared range) and provides stereochemical information about the entire molecule, making it a highly reliable and versatile tool. optica.orgunipi.itnih.gov

Table 5: Comparison of VCD and ECD for Chiroptical Analysis

| Technique | Principle | Primary Application | Advantage |

|---|---|---|---|

| ECD | Differential absorption of circularly polarized UV-Vis light by electronic chromophores. rsc.org | Assigning absolute configuration of molecules with strong UV-Vis absorbing groups (e.g., enones, aromatic rings). uit.no | High sensitivity for suitable chromophores. |

| VCD | Differential absorption of circularly polarized infrared light by vibrational modes. nih.gov | Assigning absolute configuration for a wide range of chiral molecules, regardless of chromophores. | Provides rich structural information from the entire molecule; broadly applicable. rsc.org |

Future Directions and Emerging Research Avenues for E 9 Bromonon 5 En 3 Yne Chemistry

Development of Sustainable and Economically Viable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green chemistry principles to minimize environmental impact and enhance economic feasibility. msu.edu For (E)-9-Bromonon-5-en-3-yne, this translates to moving beyond traditional synthetic methods towards processes characterized by high atom economy, reduced waste, and the use of safer reagents and solvents. novonesis.comacs.org

Key strategies for developing sustainable routes include:

Maximizing Atom Economy: Future synthetic designs will prioritize reactions that incorporate the maximum number of atoms from the reactants into the final product. msu.eduacs.org This involves favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts. For instance, developing catalytic routes that directly couple precursor fragments without the need for stoichiometric activating agents or protecting groups would significantly improve atom economy. acs.org

Catalytic versus Stoichiometric Reagents: A primary goal is to replace stoichiometric reagents, which are consumed in the reaction, with catalytic alternatives that can facilitate the transformation in small amounts and be recycled. acs.org While palladium-catalyzed couplings are common for enyne synthesis, research into catalysts based on more abundant and less toxic metals like copper or iron is a critical area of exploration. organic-chemistry.orgnih.gov

The following table compares a traditional synthetic approach with a potential sustainable alternative, highlighting key green chemistry metrics.

| Metric | Traditional Synthesis (e.g., Wittig-type) | Sustainable Synthesis (e.g., Catalytic Coupling) |

| Principle | Relies on stoichiometric phosphonium (B103445) ylides. | Utilizes catalytic amounts of a transition metal. acs.org |

| Atom Economy | Low; generates stoichiometric phosphine (B1218219) oxide waste. acs.org | High; ideally forms only the desired product and a salt. msu.edu |

| E-Factor (Waste/Product Ratio) | High | Low |

| Solvents | Often requires anhydrous, hazardous organic solvents. | Potential for use of greener solvents like water or bio-derived solvents. rsc.org |

| Energy Efficiency | May require harsh reaction conditions (strong bases, low temperatures). | Often proceeds under milder conditions, reducing energy consumption. novonesis.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Exploration of Unconventional Catalytic Systems (e.g., Organocatalysis, Photocatalysis)

While transition-metal catalysis has been the workhorse for enyne synthesis, the future lies in exploring unconventional catalytic systems that offer unique advantages in terms of cost, toxicity, and reaction mechanisms. rsc.org

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative for the synthesis and functionalization of this compound. Chiral organocatalysts, for example, could be employed to induce asymmetry in reactions involving the enyne backbone, providing access to enantiomerically enriched products. researchgate.net For instance, chiral N-heterocyclic carbenes (NHCs) could potentially be used in stereodivergent reactions to create complex chiral molecules from enyne precursors. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon bonds under exceptionally mild conditions. This technology could be applied to the synthesis of the bromo-enyne core or its subsequent elaboration. Photoinduced reactions often proceed through radical mechanisms, offering complementary reactivity to traditional polar pathways and enabling transformations that are otherwise difficult to achieve. researchgate.net

A comparative overview of these catalytic systems is presented below.

| Catalytic System | Key Features & Advantages | Potential Application for this compound |

| Traditional Metal Catalysis (e.g., Palladium) | High efficiency and selectivity for cross-coupling. nih.gov | Established routes like Sonogashira coupling for synthesis. nih.gov |

| Organocatalysis | Metal-free, lower toxicity, potential for asymmetric synthesis. researchgate.net | Enantioselective additions to the alkyne or alkene; functionalization of the carbon backbone. |

| Photocatalysis | Mild reaction conditions (room temp, visible light), novel reactivity via radical pathways. researchgate.net | Radical-based coupling reactions to form the enyne; late-stage functionalization via C-H activation. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Integration into Flow Chemistry Systems for Continuous Production

Transitioning from traditional batch processing to continuous flow chemistry is a major frontier for the synthesis of fine chemicals, including this compound. halo.scienceaurigeneservices.com Flow systems, where reactants are continuously pumped through a reactor, offer significant advantages in safety, efficiency, and scalability. aurigeneservices.com

Key benefits of integrating the synthesis of this compound into flow systems include:

Enhanced Safety: Many reactions, such as halogenations using elemental bromine, are highly exothermic and can be dangerous on a large scale in batch reactors. scispace.com The high surface-area-to-volume ratio of flow reactors allows for superior heat dissipation, mitigating the risk of thermal runaways. aurigeneservices.com

Improved Control and Reproducibility: Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved selectivity, and greater run-to-run consistency. smolecule.com

Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex and often problematic re-optimization required for large-scale batch reactors. researchgate.net

A hypothetical two-step continuous flow synthesis of this compound could involve an initial bromination of a precursor in a microreactor, followed by an immediate in-line coupling reaction to form the final product, reducing the need for intermediate isolation. smolecule.com

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited; risk of hotspots and thermal runaway. | Excellent; rapid dissipation of reaction exotherms. aurigeneservices.com |

| Mixing | Often inefficient, leading to local concentration gradients. | Highly efficient and rapid, ensuring homogeneity. aurigeneservices.com |

| Reaction Time | Typically hours. | Can be reduced to minutes or even seconds. smolecule.com |

| Safety with Hazardous Reagents | High risk, especially on a large scale. | Significantly improved due to small reactor volumes and superior control. scispace.com |

| Productivity | Limited by vessel size. | Scalable by extending run time, with potential for kg/day production. scispace.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Discovery of Novel Reactivity Patterns and Pericyclic Reactions

The conjugated π-system of this compound makes it an ideal candidate for exploring novel reactivity, particularly in the realm of pericyclic reactions. These reactions, which proceed through a concerted, cyclic transition state, are powerful tools for rapidly building molecular complexity.

Future research could focus on:

Cycloaddition Reactions: The enyne moiety can participate as either the diene or dienophile component in [4+2] cycloadditions (Diels-Alder reactions). Furthermore, its strained nature when incorporated into cyclic systems could make it highly reactive. nih.gov Exploring its participation in [2+2] and [3+2] cycloadditions with various partners could lead to the synthesis of novel carbocyclic and heterocyclic scaffolds.

Ene Reactions: The alkene portion of the molecule could undergo ene reactions, providing a pathway for C-C bond formation and the introduction of new functional groups.

Electrocyclizations: Under thermal or photochemical conditions, conjugated systems like enynes can undergo electrocyclic ring-closing reactions to form new cyclic structures, a strategy that could be harnessed for the efficient construction of complex ring systems.

The bromo-substituent can serve as a handle for subsequent transformations or as a directing group to influence the regioselectivity of these pericyclic reactions. acs.org

Design of Next-Generation Molecular Architectures Featuring Bromo-Enyne Units

This compound is not just a molecule to be synthesized, but a powerful building block for constructing the complex molecular architectures of the future. nih.govdartmouth.edu Its utility stems from the combination of the rigid, linear alkyne unit and the reactive bromine atom, which is amenable to a wide array of post-synthetic modifications, especially palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Emerging applications for this bromo-enyne unit include:

Fragment-Based Drug Discovery (FBDD): The bromo-enyne core could serve as a valuable fragment for FBDD campaigns. mdpi.com Its defined three-dimensional shape and the presence of the bromine atom (a common bioisostere for a methyl group and a handle for further chemistry) make it an attractive starting point for growing more potent and selective drug candidates.

Synthesis of Natural Products and Analogues: Conjugated enynes are a recurring motif in a wide range of biologically active natural products. nih.gov this compound could serve as a key intermediate in the total synthesis of these complex molecules or in the creation of novel analogues with improved therapeutic properties.

Materials Science: The rigid, rod-like nature of the enyne unit makes it an interesting component for molecular materials, such as molecular wires or liquid crystals. The bromo- functionality allows for the enyne to be readily incorporated into larger polymeric or supramolecular assemblies. nih.gov

| Molecular Architecture | Potential Role of this compound |

| Complex Natural Products | A key building block for constructing the carbon skeleton. nih.gov |

| Novel Heterocycles | Precursor for cycloaddition or cyclization reactions to form diverse ring systems. nih.gov |

| Chiral Scaffolds | Substrate for asymmetric catalysis to build molecules with quaternary stereocenters. nih.gov |

| Conjugated Polymers | Monomer unit for polymerization via cross-coupling reactions, creating materials for electronics. nih.gov |

| Peptidomimetics | The rigid enyne can be used as a scaffold to mimic peptide secondary structures. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Q & A

Q. How can researchers optimize the synthesis of (E)-9-Bromonon-5-en-3-yne to improve yield and selectivity?

Methodological Answer:

- Variables to Test: Reaction temperature, solvent polarity, catalyst type (e.g., palladium vs. copper), and stoichiometry of brominating agents.

- Experimental Design: Use a fractional factorial design to isolate critical variables. Monitor reaction progress via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

- Data Analysis: Calculate yield (%) and enantiomeric excess (ee) using chiral HPLC. Compare results with computational predictions of transition-state energetics .

- Example Table:

| Variable | Tested Range | Optimal Condition | Yield Improvement (%) |

|---|---|---|---|

| Temperature | 25°C–80°C | 60°C | 22% |

| Solvent | THF, DCM, EtOAc | DCM | 15% |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- Techniques:

- NMR: Use , , and - COSY to confirm alkene (δ 5.2–5.8 ppm) and alkyne (δ 2.1–2.5 ppm) positions.

- IR: Identify C≡C stretch (~2100–2260 cm) and C-Br stretch (~500–600 cm).

- MS: Confirm molecular ion peak (m/z 230.04 for CHBr) and fragmentation patterns.

- Validation: Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the proposed pathways for bromoalkene-alkyne cycloadditions involving this compound?

Methodological Answer:

- Hypothesis Testing: Compare radical vs. polar mechanisms using radical traps (e.g., TEMPO) and isotopic labeling (-labeled substrates).

- Kinetic Analysis: Perform Eyring plots to determine activation parameters (ΔH, ΔS).

- Contradiction Resolution: If experimental data conflicts with computational models (e.g., DFT predicts a non-concerted pathway but kinetics suggest otherwise), re-evaluate solvent effects or transition-state approximations .

Q. What strategies mitigate thermal instability during the storage and handling of this compound in catalytic applications?

Methodological Answer:

- Stability Tests: Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor purity via HPLC.

- Additives: Evaluate stabilizers (e.g., BHT, argon atmosphere) to suppress radical decomposition.

- Data Interpretation: Use Arrhenius plots to predict shelf life. For example:

| Condition | Degradation Rate (k) | Predicted Shelf Life (25°C) |

|---|---|---|

| Without BHT | 0.015 day | 45 days |

| With BHT (0.1%) | 0.005 day | 135 days |

Q. How can computational modeling (e.g., DFT, MD) guide the design of this compound derivatives for asymmetric catalysis?

Methodological Answer:

- Modeling Workflow:

- Conformational Search: Identify low-energy conformers using molecular mechanics.

- Transition-State Analysis: Calculate activation barriers for enantioselective steps.

- Non-Covalent Interactions: Map electrostatic potentials to predict catalyst-substrate interactions.

- Validation: Compare computed enantioselectivity (% ee) with experimental results from chiral HPLC. Discrepancies >10% require re-evaluation of solvent or entropy effects .

Q. How should researchers address reproducibility challenges in cross-coupling reactions involving this compound?

Methodological Answer:

- Protocol Standardization: Document exact catalyst purity, solvent drying methods, and inert atmosphere conditions.

- Data Triangulation: Validate results across multiple labs using shared reference samples.

- Error Analysis: Quantify uncertainties in yield measurements (e.g., ±3% for GC-MS) and report confidence intervals .

Q. Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

Methodological Answer:

- Nonlinear Regression: Fit data to a sigmoidal model (e.g., Hill equation) to determine EC.

- Outlier Detection: Use Grubbs’ test (α=0.05) to exclude anomalous data points.

- Meta-Analysis: Combine results from independent studies using random-effects models to account for heterogeneity .

Q. How can researchers design a systematic review to evaluate the environmental persistence of this compound?

Methodological Answer:

- Search Strategy: Use databases (SciFinder, Reaxys) with keywords: "bromoalkyne degradation," "photolysis," "hydrolysis."

- Inclusion Criteria: Prioritize peer-reviewed studies with quantified half-life (t) data.

- Bias Assessment: Apply COSMOS-E guidelines to evaluate exposure measurement validity and confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.